molecular formula C23H26N2O5 B14122962 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B14122962
M. Wt: 410.5 g/mol
InChI Key: QULMTBGPVRRYSB-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps. The starting materials often include substituted benzamides and quinoline derivatives. The synthetic route may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and material science applications .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C23H26N2O5/c1-4-29-20-9-7-16(13-21(20)30-5-2)22(26)24-11-10-17-12-15-6-8-18(28-3)14-19(15)25-23(17)27/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

QULMTBGPVRRYSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O)OCC

Origin of Product

United States

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